
2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two cyclopentadienyl rings substituted with methyl groups and connected to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Cyclopentadienyl Rings: The initial step involves the synthesis of 3,4-dimethylcyclopentadienyl rings. This can be achieved through the alkylation of cyclopentadiene with methyl halides under basic conditions.
Coupling with Biphenyl Core: The cyclopentadienyl rings are then coupled with a biphenyl core. This step often involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the cyclopentadienyl rings or the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of novel polymers and materials with unique electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical studies.
Industry: The compound may find applications in the development of new catalysts or as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules or materials to form new compounds with desirable properties. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(cyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Lacks the methyl substitutions on the cyclopentadienyl rings.
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Similar structure but with different substituents on the cyclopentadienyl rings.
Uniqueness
The presence of methyl groups on the cyclopentadienyl rings in 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
144180-62-1 |
|---|---|
Molekularformel |
C26H26 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-(3,4-dimethylcyclopenta-1,3-dien-1-yl)-2-[2-(3,4-dimethylcyclopenta-1,3-dien-1-yl)phenyl]benzene |
InChI |
InChI=1S/C26H26/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22/h5-13,15H,14,16H2,1-4H3 |
InChI-Schlüssel |
YJPMRLLZEMIWLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC(=C(C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



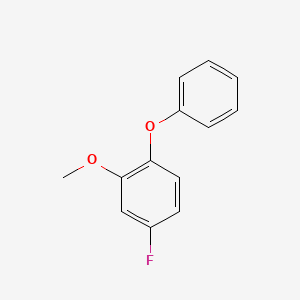
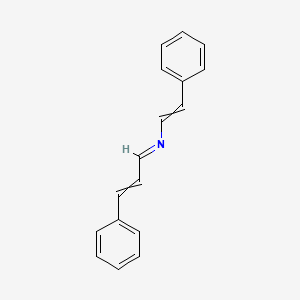
![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)
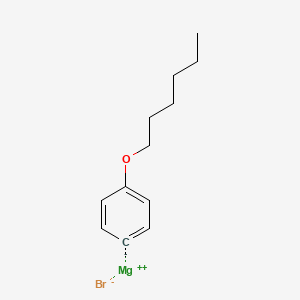
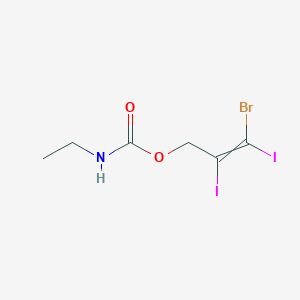
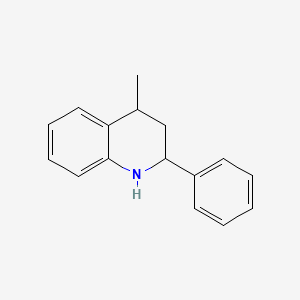
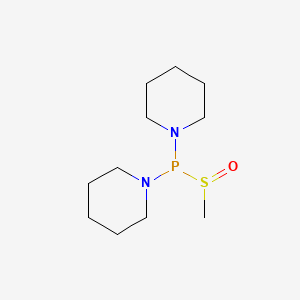
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

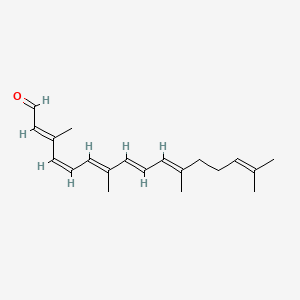
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
